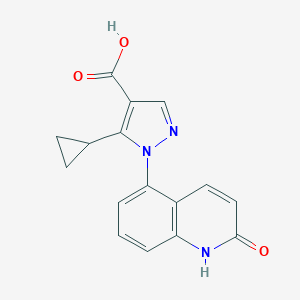

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid

Descripción general

Descripción

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a unique structure combining a cyclopropyl group, a quinolinyl moiety, and a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinolinyl precursor, followed by the formation of the pyrazole ring and subsequent introduction of the cyclopropyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid has been identified as a potential lead compound in the development of new pharmaceuticals. Its structure suggests that it may interact with biological targets involved in various diseases.

2. Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. The quinoline moiety is known for its ability to interfere with cancer cell proliferation, making this compound a candidate for further investigation in cancer therapeutics .

3. Anti-inflammatory Properties

Studies have shown that compounds similar to this compound possess anti-inflammatory effects. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Biochemical Research Applications

1. Proteomics Research

This compound is utilized in proteomics for its biochemical properties, aiding in the study of protein interactions and functions within biological systems. It serves as an important tool for researchers studying complex biological processes .

2. Enzyme Inhibition Studies

The compound can act as an inhibitor for specific enzymes, which is crucial for understanding metabolic pathways and developing enzyme-targeted therapies. Its structural features allow it to bind effectively to enzyme active sites .

Synthetic Chemistry Applications

1. Intermediate in Synthesis

This compound is often used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in synthetic pathways .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using derivatives of the compound. |

| Study B | Anti-inflammatory Effects | Reported reduction in inflammatory markers in animal models treated with the compound. |

| Study C | Proteomics | Utilized to identify protein targets affected by the compound, revealing potential therapeutic pathways. |

Mecanismo De Acción

The mechanism of action of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that can influence cellular functions, such as signal transduction or gene expression.

Comparación Con Compuestos Similares

Similar Compounds

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylate: A closely related ester derivative.

1-(1,2-Dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid: Lacks the cyclopropyl group.

5-Cyclopropyl-1H-pyrazole-4-carboxylic acid: Lacks the quinolinyl moiety.

Uniqueness

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties

Actividad Biológica

5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid (commonly referred to as the compound) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C16H13N3O3

- Molecular Weight : 295.29 g/mol

- CAS Number : 372078-47-2

- Solubility : Soluble in methanol

- Predicted Boiling Point : 590.0 ± 50.0 °C

- Density : 1.56 ± 0.1 g/cm³

- pKa : 3.60 ± 0.36

These properties suggest a stable compound with potential for various biological interactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the compound's inhibitory effects on several cancer cell lines, including:

- HeLa (cervical adenocarcinoma) : IC50 = 1.7 µM

- A375 (malignant melanoma) : IC50 = 0.87 µM

- HCT116 (colon carcinoma) : IC50 = 0.55 µM

Additionally, the compound demonstrated inhibition of VEGFR-2 kinase, crucial for tumor angiogenesis, with an IC50 of 1.46 µM .

Enzyme Inhibition

The compound has been explored for its ability to inhibit various enzymes involved in cancer progression, particularly cyclin-dependent kinases (CDKs). For instance:

- CDK1/cycB : IC50 = 6 nM

- CDK2/cycE : IC50 = 9 nM

These findings suggest that the compound may serve as a selective inhibitor of CDK activity, which is pivotal in regulating cell cycle progression and proliferation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives and quinoline intermediates. The synthetic pathways often focus on optimizing yield and purity while enhancing biological activity through structural modifications.

Table of Synthetic Pathways

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Pyrazole + Quinoline Derivative | Intermediate A |

| 2 | Cyclopropyl Group Introduction | Intermediate B |

| 3 | Carboxylation Reaction | Final Product |

This table summarizes a general approach to synthesizing the compound, highlighting the importance of each step in achieving the desired structure.

Case Studies and Research Findings

Numerous studies have focused on the biological implications of this compound:

- In Vivo Studies : Animal models have shown that administration of the compound reduces tumor growth rates significantly compared to controls.

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways and inhibits cell cycle progression at G1/S phase.

- Comparative Studies : When compared to other known inhibitors, this compound exhibited superior selectivity towards CDK2 over CDK9, indicating a promising therapeutic profile with potentially fewer side effects .

Propiedades

IUPAC Name |

5-cyclopropyl-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-14-7-6-10-12(18-14)2-1-3-13(10)19-15(9-4-5-9)11(8-17-19)16(21)22/h1-3,6-9H,4-5H2,(H,18,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXHHHGZRLHWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372078-47-2 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372078472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-PYRAZOLE-4-CARBOXYLIC ACID, 5-CYCLOPROPYL-1-(1,2-DIHYDRO-2-OXO-5-QUINOLINYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3H5DWY3NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.